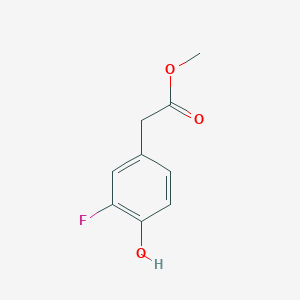

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Description

Overview of Halogenated Phenylacetate (B1230308) Scaffolds in Bioactive Molecule Design

The phenylacetate scaffold is a recurring structural motif in a variety of biologically active molecules. Phenylacetate itself and its related aromatic fatty acids have demonstrated anti-proliferative and differentiating effects in various human cancer cell lines, including those associated with glioblastomas, leukemias, and prostate carcinomas. The capacity of the phenylacetate structure to induce tumor growth inhibition and apoptosis has spurred research into more potent analogues. chemscene.com

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a cornerstone strategy in drug design. nih.gov The incorporation of halogens into a phenylacetate scaffold can significantly modulate its biological and physicochemical properties. Halogen atoms can facilitate the transfer of drug molecules across biological membranes, fill small hydrophobic pockets in protein targets, and alter the metabolic stability and uptake of a compound. nih.gov This strategic modification allows medicinal chemists to fine-tune the pharmacological profile of a lead compound, enhancing its efficacy and druglikeness. The ability of halogenation to modulate activity and selectivity has been demonstrated in various scaffolds, making halogenated phenylacetates a promising class of compounds for investigation. github.io

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry Research

Among the halogens, fluorine holds a unique and privileged position in medicinal chemistry, with approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom. bldpharm.com Its special status is due to a combination of properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and its extreme electronegativity (3.98 on the Pauling scale). prepchem.combiosynth.com

The introduction of fluorine into an aromatic ring can have profound and beneficial effects on a drug candidate's properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (like Cytochrome P450), thereby increasing the drug's half-life and bioavailability. sigmaaldrich.comguidechem.com

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity and potency of a ligand. prepchem.comgoogle.com

Physicochemical Properties: Fluorine's high electronegativity can lower the pKa (acidity) of nearby functional groups, which alters a molecule's ionization state at physiological pH. biosynth.comgoogle.com This can influence properties such as solubility, membrane permeability, and oral absorption. google.comgoogle.com

Conformational Control: The introduction of fluorine can influence the preferred conformation (3D shape) of a molecule due to electronic effects, which can pre-organize it for optimal binding to its biological target. biosynth.com

These strategic advantages underscore why fluorination of aromatic systems is a widely employed and successful tactic in the development of new therapeutic agents. prepchem.com

Table 1: Key Effects of Aromatic Fluorine Substitution in Medicinal Chemistry

| Property Modified | Consequence of Fluorination | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation, longer in-vivo half-life. | The high strength of the C-F bond prevents metabolic oxidation at that position. sigmaaldrich.com |

| Binding Affinity | Enhanced potency and selectivity for the biological target. | Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole interactions. prepchem.comgoogle.com |

| Lipophilicity | Altered membrane permeability and solubility. | Fluorine substitution can increase lipophilicity, which may enhance passage across biological membranes. sigmaaldrich.comgoogle.com |

| Acidity/Basicity (pKa) | Modified ionization state at physiological pH. | The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent functional groups. biosynth.com |

Research Trajectory and Academic Importance of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

The academic importance of this compound lies not in its use as a therapeutic agent itself, but in its role as a versatile intermediate and building block in synthetic and medicinal chemistry. An analysis of chemical supplier catalogs and patent literature reveals that the compound is readily available, indicating its utility in research and development. guidechem.com Its parent compound, 3-fluoro-4-hydroxyphenylacetic acid, has been noted for potential serotonergic, dopaminergic, and noradrenergic actions, suggesting that derivatives of this scaffold are of interest for neurological research. sigmaaldrich.com

The research trajectory of this specific molecule is linked to its function as a starting material. Its structure offers three key points for chemical modification:

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing access to a wide range of derivatives.

The phenolic hydroxyl group can be alkylated or used in etherification reactions to introduce new substituents.

The aromatic ring can undergo further substitution, although the existing fluorine and hydroxyl groups will direct the position of any new functional groups.

While there are no prominent, blockbuster drugs directly synthesized from this specific starting material found in a review of public literature, its value is clear. It provides chemists with a scaffold that already incorporates the beneficial properties of a fluorine atom on a phenylacetate framework. This allows for the efficient construction of libraries of novel compounds for screening in drug discovery programs. For instance, related hydroxyphenylacetate esters serve as key intermediates in the synthesis of important agrochemicals like the fungicide Azoxystrobin, highlighting the synthetic value of this class of molecules.

Table 2: Physicochemical Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 185331-72-2 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | Solid |

| LogP (calculated) | 1.25 |

Scope and Objectives of Academic Investigations into Fluorinated Phenylacetate Derivatives

Academic and industrial investigations into fluorinated phenylacetate derivatives are driven by the goal of creating novel molecules with improved pharmacological activity. The primary objective is to leverage the well-documented advantages of fluorine substitution to enhance the therapeutic potential of the biologically relevant phenylacetate scaffold.

The scope of this research is broad and encompasses several key aims:

Discovery of Novel Bioactive Agents: Researchers synthesize and screen libraries of fluorinated phenylacetate derivatives to identify new lead compounds for a range of diseases, including cancer and inflammatory conditions. chemscene.com

Optimization of Existing Drugs: The principles of fluorination can be applied to existing drugs or drug candidates that contain a phenylacetate moiety to improve their metabolic stability, potency, or pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: By systematically varying the position and number of fluorine atoms on the phenylacetate ring, chemists can conduct detailed SAR studies. These investigations provide fundamental insights into how fluorination influences a molecule's interaction with its biological target, guiding the rational design of more effective drugs.

Development of Chemical Probes and Diagnostics: The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter widely used in Positron Emission Tomography (PET) imaging. google.com Fluorinated phenylacetate derivatives can be developed as ¹⁸F-labeled radiotracers to visualize and study biological processes in vivo, aiding in both diagnostics and drug development. sigmaaldrich.comguidechem.com

Ultimately, the research into this class of compounds aims to combine the inherent biological relevance of the phenylacetate core with the powerful, property-enhancing effects of fluorine to generate the next generation of precisely targeted and highly effective molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXONPFSLAZILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79280-92-5 | |

| Record name | methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Regioselective Introduction of Fluorine in Phenylacetate (B1230308) Systems

The precise placement of the fluorine atom at the C-3 position of the phenyl ring is crucial for the compound's properties. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a specific stage of the synthesis. numberanalytics.com

Direct regioselective fluorination involves introducing a fluorine atom onto a pre-existing aromatic ring, such as that in methyl 2-(4-hydroxyphenyl)acetate. This approach is often challenging due to the high reactivity of fluorinating agents and the difficulty in controlling the position of substitution. The hydroxyl group is a strong activating, ortho-, para-director, meaning that electrophilic substitution would preferentially occur at the positions ortho to the hydroxyl group (C-3 and C-5).

Electrophilic fluorinating agents are commonly used for this purpose. One of the most widely used reagents is N-Fluorobis(phenylsulfonyl)amine (NFSI) and commercial reagents like Selectfluor®. mdpi.com The reaction typically proceeds by activating the substrate towards electrophilic attack. Given that the target is fluorination at the C-3 position, which is ortho to the directing hydroxyl group, this method is synthetically viable.

Key aspects of this methodology include:

Fluorinating Agent: Selectfluor® is often preferred due to its crystalline nature, stability, and relative safety compared to gaseous fluorine. mdpi.com

Solvent and Catalyst: The choice of solvent and the potential need for a catalyst can influence the reaction's efficiency and selectivity. mdpi.com

Substrate Control: The electronic nature of the precursor molecule plays a significant role in determining the outcome of the fluorination. numberanalytics.com

An alternative and often more controlled approach to ensure correct regiochemistry is to construct the aromatic ring using a palladium-catalyzed cross-coupling reaction. rsc.org This strategy involves coupling a fluorinated aromatic building block with a partner that contains the acetic acid ester side chain or a precursor to it.

The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, involving the reaction of an organoboron compound with an organohalide. researchgate.net For the synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, this could involve:

Route A: Coupling of a (3-fluoro-4-hydroxyphenyl)boronic acid derivative with a haloacetate derivative (e.g., methyl bromoacetate) in the presence of a palladium catalyst.

Route B: Coupling of a fluorinated aryl halide (e.g., 1-bromo-3-fluoro-4-methoxybenzene) with a reagent that introduces the acetate (B1210297) side chain.

The use of pre-functionalized, fluorinated building blocks offers a robust and highly regioselective pathway to the desired product. mdpi.comresearchgate.netnih.gov

The table below outlines potential building blocks for a cross-coupling approach.

| Fluorinated Building Block (Aryl Halide or Boronic Acid) | Coupling Partner | Potential Reaction |

| 3-Fluoro-4-methoxyphenylboronic acid | Methyl bromoacetate | Suzuki-Miyaura Coupling |

| 1-Bromo-3-fluoro-4-methoxybenzene | Reformatsky reagent (BrZnCH₂CO₂Me) | Negishi-type Coupling |

| 1-Iodo-3-fluoro-4-(benzyloxy)benzene | (2-Methoxy-2-oxoethyl)zinc bromide | Negishi Coupling |

| 4-(Benzyloxy)-3-fluorophenylboronic acid | Methyl iodoacetate | Suzuki-Miyaura Coupling |

Following the coupling reaction, any protecting groups (like the methyl or benzyl (B1604629) ether on the hydroxyl group) would be cleaved to reveal the final product.

Derivatization Strategies for Analog Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of chemical analogs. Derivatization can be targeted at three main positions: the phenolic hydroxyl group, the aromatic ring, and the methyl ester functionality.

Modification of the Hydroxyl Group:

O-Alkylation: The phenolic hydroxyl can be converted into various ethers by reaction with alkyl halides or sulfates under basic conditions. This allows for the introduction of diverse alkyl or substituted alkyl chains.

O-Acylation: Reaction with acyl chlorides or anhydrides yields a variety of ester derivatives. This can be used to introduce different functional groups and modify the compound's properties.

Modification of the Aromatic Ring:

Electrophilic Aromatic Substitution: The existing substituents (fluoro and hydroxyl groups) direct further electrophilic substitution. For example, nitration, halogenation, or formylation (e.g., Vilsmeier-Haack or Duff reaction) could introduce new functional groups onto the ring, likely at the C-5 position. The compound Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a known derivative, indicating the feasibility of such modifications.

Modification of the Ester Group:

Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Amidation: The resulting carboxylic acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDCI, HOBt) to form a library of amide derivatives.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3-fluoro-4-hydroxyphenyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: The methyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

These derivatization strategies allow for the systematic modification of the lead compound to explore structure-activity relationships in various chemical and biological contexts.

Aminolysis Procedures for Amide Bond Formation from Ester Scaffold

The conversion of the methyl ester group in this compound to an amide is a crucial transformation for the synthesis of various derivatives. This is typically achieved through aminolysis, which involves the reaction of the ester with an amine. The reactivity in these reactions is governed by the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon.

While specific kinetic studies on the aminolysis of this compound are not extensively documented, the principles can be understood from studies on similar compounds, such as 4-fluorophenyl acetate. The reaction is subject to second-order kinetics, and the rate is influenced by the basicity of the amine. researchgate.net A Brønsted-type plot, which correlates the rate constant with the pKa of the amine, is often linear, indicating a consistent reaction mechanism. researchgate.net For a series of amines, a higher pKa generally corresponds to a faster reaction rate, as shown in the table below, which is based on data from the aminolysis of 4-fluorophenyl acetate. researchgate.net

Table 1: Effect of Amine Basicity on the Rate of Aminolysis

| Amine | pKa | Relative Rate Constant (kN) |

|---|---|---|

| Ammonia | 9.24 | Low |

| n-Butylamine | 10.6 | Moderate |

| Piperidine | 11.12 | High |

The reaction mechanism is believed to proceed through a stepwise pathway involving a zwitterionic tetrahedral intermediate. The rate-determining step can vary depending on the basicity of the amine. For more basic amines, the breakdown of the tetrahedral intermediate to form the products is typically the slower step. researchgate.net

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, allowing for the introduction of various functional groups through O-alkylation and O-acylation.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the phenolic hydroxyl group with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. The choice of base and solvent is critical to control the chemoselectivity between O-alkylation and potential C-alkylation, with polar aprotic solvents generally favoring O-alkylation.

O-Acylation: The phenolic hydroxyl group can be converted to an ester group through reaction with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically rapid and high-yielding. In acidic conditions, the competition between O-acylation and C-acylation (Friedel-Crafts acylation) can be controlled by the concentration of the acid catalyst. researchgate.net

Table 2: Reagents for Modification of the Phenolic Hydroxyl Group

| Transformation | Reagent | Base/Catalyst |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl bromide) | K₂CO₃, NaH |

| O-Acylation | Acyl chloride (e.g., acetyl chloride, benzoyl chloride) | Pyridine, Triethylamine |

Reaction Mechanism Elucidation and Mechanistic Studies in Organic Synthesis

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for controlling reaction outcomes and optimizing conditions.

The synthesis of the parent compound typically involves the Fischer esterification of 3-fluoro-4-hydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst. The mechanism of Fischer esterification is a well-established, reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org It involves the initial protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the rate of esterification by affecting the acidity of the carboxylic acid and the stability of the intermediates.

The aminolysis of the ester proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The departure of the methoxide (B1231860) leaving group, often facilitated by proton transfer, results in the formation of the amide.

Optimization of Synthetic Pathways for Research Scale Production and Purity

The optimization of the synthetic route to this compound is crucial for obtaining high yields and purity, particularly for research-scale production. A common method for optimization is the Taguchi method, which allows for the systematic investigation of multiple reaction parameters simultaneously.

A study on the esterification of fluorinated aromatic carboxylic acids using a heterogeneous catalyst provides a relevant example of such an optimization process. researchgate.net The key parameters investigated were reaction time, temperature, and catalyst loading. The Taguchi method helps in identifying the optimal combination of these parameters to maximize the product yield.

Table 3: Example of Parameters for Optimization of Fischer Esterification

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Reaction Time (hours) | 8 | 10 | 12 |

| Temperature (°C) | 130 | 140 | 150 |

| Catalyst Loading (mol%) | 5 | 10 | 15 |

The results of such an optimization study can lead to a significant reduction in reaction time and an increase in yield. For instance, the optimized conditions for the esterification of fluorinated aromatic carboxylic acids were found to be a reaction time of 10 hours at 150°C. researchgate.net

Furthermore, driving the Fischer esterification equilibrium towards the product side can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials or by-products.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for an unambiguous structural assignment.

Proton (¹H) NMR for Aliphatic and Aromatic Proton Environments

A ¹H NMR spectrum of this compound would reveal the distinct chemical environments of the protons in the molecule. The aliphatic portion of the molecule consists of a methylene (B1212753) group (-CH₂-) and a methyl group (-OCH₃). The methylene protons, being adjacent to both the aromatic ring and the carbonyl group, would likely appear as a singlet. The methyl protons of the ester group would also present as a singlet, typically in a different region of the spectrum.

The aromatic region would display more complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The three aromatic protons would give rise to distinct signals, with their chemical shifts and coupling constants providing crucial information about their relative positions on the benzene (B151609) ring. The coupling between the protons and the fluorine atom (J-coupling) would further split these signals, aiding in the definitive assignment of their positions relative to the fluoro and hydroxyl substituents.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.7 - 3.8 | Singlet | N/A |

| -CH₂- | 3.6 - 3.7 | Singlet | N/A |

| Aromatic H | 6.8 - 7.2 | Multiplet | Varies |

| -OH | Variable | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group would appear at the most downfield chemical shift. The aliphatic carbons of the methylene and methyl groups would resonate at higher field strengths.

In the aromatic region, the six carbons of the benzene ring would show distinct signals. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons would also show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF), providing further confirmation of the substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| Aromatic C-F | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-OH | 145 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 120 - 140 |

| -OCH₃ | 50 - 55 |

| -CH₂- | 40 - 45 |

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Position and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing definitive evidence for the position of the fluorine atom on the benzene ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, fluorine, and oxygen atoms in the molecule. This data is crucial for unequivocally verifying the identity of the compound.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 185.0608 |

| [M+Na]⁺ | 207.0428 |

| [M-H]⁻ | 183.0463 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-F stretching vibration would likely be found in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-O Stretch (Ester) | 1000 - 1300 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The positions of these bands are influenced by the electronic effects of the substituents on the phenyl ring—namely, the fluorine, hydroxyl, and methyl acetate (B1210297) groups.

The most prominent features in the IR spectrum would be the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups. researchgate.net The O-H stretching band is typically broad and appears in the high-frequency region, generally between 3200 and 3600 cm⁻¹, with its breadth resulting from intermolecular hydrogen bonding. The carbonyl stretching vibration of the ester group is expected to be a strong, sharp band around 1735-1750 cm⁻¹. nih.gov

The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these absorptions. Furthermore, the presence of the C-F bond will introduce a strong stretching vibration, typically found in the 1000-1400 cm⁻¹ range. The C-O stretching vibrations from the hydroxyl and ester groups would also be present, usually in the 1000-1300 cm⁻¹ region. chemicalbook.com

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental spectra. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3600-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1750-1735 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch | 1300-1000 | Strong |

| C-F Stretch | 1400-1000 | Strong |

Electronic Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring. The hydroxyl and fluoro substituents, as well as the methyl acetate group, act as auxochromes that can modify the absorption characteristics of the benzene chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542). Typically, phenols exhibit two main absorption bands in the UV region, which are derived from the π → π* transitions of the benzene ring. For a simple phenol, these bands appear around 210 nm and 270 nm. The presence of additional substituents will cause shifts in the wavelength of maximum absorbance (λ_max) and changes in the molar absorptivity (ε). nih.govsielc.com

The hydroxyl group is a strong activating group (auxochrome) that causes a bathochromic (red) shift to longer wavelengths. The fluorine atom, being electronegative, may have a more complex influence, but generally, halogen substituents also lead to a red shift. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict electronic transition energies and simulate UV-Vis spectra, providing valuable insights into the nature of the chromophore. nih.govumanitoba.ca

The electronic transitions responsible for the absorption bands are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For substituted phenols like this one, these orbitals are primarily composed of the π-system of the aromatic ring.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Expected λ_max (nm) | Solvent | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | ~220-240 | Ethanol | High |

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

In the solid state, molecules of this compound would arrange themselves in a crystal lattice to maximize stabilizing intermolecular interactions. The primary interactions governing the crystal packing would be hydrogen bonding and dipole-dipole interactions. The hydroxyl group is a strong hydrogen bond donor, and it would likely form hydrogen bonds with the hydroxyl group or the ester's carbonyl oxygen of a neighboring molecule. researchgate.net

Table 3: Expected Crystal and Molecular Structure Parameters for this compound

| Parameter | Expected Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, π-π Stacking, C-H···F Interactions |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the ground state properties of a molecule, such as its geometry and energy. For methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be employed to optimize its molecular structure.

Below is an interactive data table with predicted ground state properties for this compound based on typical values from related structures.

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.35 Å | The length of the covalent bond between the carbon and fluorine atoms. |

| C-O (hydroxyl) Bond Length | ~1.36 Å | The length of the covalent bond between the carbon and the hydroxyl oxygen. |

| C=O (carbonyl) Bond Length | ~1.21 Å | The length of the double bond in the ester's carbonyl group. |

| C-C-F Bond Angle | ~118° | The angle formed by the carbon-carbon-fluorine bonds in the phenyl ring. |

| C-O-H Bond Angle | ~109° | The angle of the hydroxyl group. |

Note: These values are estimations based on DFT calculations of similar molecules and serve as a representative example.

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. For this compound, the key rotational barriers are around the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-O bond of the ester.

A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each step. This surface reveals the low-energy conformers and the energy barriers between them. It is expected that the most stable conformation would involve minimal steric hindrance between the acetate group and the substituents on the phenyl ring. Studies on similar molecules, such as phenyl benzoate, have shown that the planarity of the molecule is influenced by the rotational barriers around the phenyl-ester linkage. nih.gov

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide essential tools for visualizing and quantifying the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly on the oxygen atom of the hydroxyl group. The LUMO is likely to be distributed over the carbonyl group of the acetate moiety and the phenyl ring. The fluorine atom, being highly electronegative, would lower the energy of the molecular orbitals. Computational studies on analogous compounds like 2,6-dichloro-4-fluoro phenol (B47542) provide a basis for these predictions. karazin.uaresearchgate.net

The following table presents hypothetical FMO properties for this compound.

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.3 | The energy difference between the HOMO and LUMO. |

Note: These values are illustrative and based on calculations for similar fluorinated phenolic compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. dergipark.org.tr It is color-coded to indicate regions of negative and positive electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

In an MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as likely sites for interaction with electrophiles. The most positive potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack. The fluorine atom would also contribute to a region of negative potential.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the phenyl ring. Predicted IR spectra for similar molecules like methyl acetate show good agreement with experimental data. researchgate.netresearchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to predict the appearance of ¹H and ¹³C NMR spectra. These calculations are highly sensitive to the electronic environment of each nucleus and can aid in the structural elucidation of the molecule. nih.gov

Ab Initio and DFT-Based NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods can aid in the assignment of experimental spectra and provide confidence in structural assignments. Ab initio and Density Functional Theory (DFT) are the primary quantum mechanical methods employed for this purpose. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. modgraph.co.uk This calculation is typically performed after optimizing the molecule's geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p). modgraph.co.uk The accuracy of these predictions can be very high, often with root-mean-square errors of less than 0.2 ppm for ¹H shifts when compared to experimental values for similar organic esters. modgraph.co.uk

While specific computational studies on this compound are not widely published, data from the structurally similar analogue, methyl 4-hydroxyphenylacetate, can provide a basis for prediction. The experimental ¹H NMR spectrum of this analogue shows distinct signals for its aromatic, methylene (B1212753), and methyl protons. chemicalbook.com

Interactive Data Table: Experimental ¹H NMR Chemical Shifts for Methyl 4-hydroxyphenylacetate chemicalbook.com Click on the headers to sort the data.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H2/H6) | 7.08 | Doublet |

| Aromatic (H3/H5) | 6.72 | Doublet |

| Phenolic OH | 6.46 | Singlet (Broad) |

| Methyl (OCH₃) | 3.69 | Singlet |

For this compound, a DFT/GIAO calculation would be expected to predict a more complex aromatic region. The introduction of the fluorine atom at the C3 position would break the symmetry of the phenyl ring, resulting in three distinct aromatic proton signals. The fluorine atom's high electronegativity would likely cause a downfield shift for the adjacent protons. Furthermore, characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would be predicted, providing a clear spectroscopic signature for the fluorine substitution.

Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data

Theoretical vibrational spectroscopy is a valuable tool for assigning and understanding the infrared (IR) and Raman spectra of a molecule. DFT calculations are highly effective at predicting vibrational frequencies and intensities. The process involves first finding the minimum energy geometry of the molecule and then calculating the second derivatives of the energy with respect to atomic positions to determine the harmonic vibrational frequencies.

For fluorinated phenolic compounds like 4-fluorophenol, DFT calculations have been shown to provide excellent agreement with experimental data, especially after applying a set of scaling factors to the computed force field to account for anharmonicity and other systematic errors. nih.govacs.org These studies allow for the confident assignment of complex vibrational modes, including those involving the fluorine atom and hydroxyl group. nih.govresearchgate.net

A theoretical vibrational analysis of this compound would identify several key characteristic frequencies. The comparison of these predicted frequencies with experimental IR and Raman data would allow for a complete assignment of the molecule's vibrational modes.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound (Based on Analogue Studies) Click on the headers to sort the data.

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | ~3400-3600 | Strong (IR), Weak (Raman) |

| C-H Stretch (Aromatic) | ~3050-3150 | Medium (IR), Strong (Raman) |

| C-H Stretch (Aliphatic) | ~2900-3000 | Medium (IR), Medium (Raman) |

| C=O Stretch (Ester) | ~1730-1750 | Very Strong (IR) |

| C=C Stretch (Aromatic Ring) | ~1500-1600 | Strong (IR & Raman) |

| C-F Stretch | ~1200-1250 | Strong (IR) |

The C-F stretching and bending modes, along with the phenolic O-H vibrations, would be particularly sensitive to the molecule's conformation and any intermolecular hydrogen bonding present in the solid state or in solution. acs.org

UV-Visible Absorption Prediction

The electronic absorption properties of a molecule, observed via UV-Visible spectroscopy, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, providing the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. mdpi.com

For aromatic compounds, the primary electronic transitions are typically π → π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com In this compound, the chromophore is the substituted benzene (B151609) ring. The hydroxyl (-OH) and ester (-CH₂COOCH₃) groups act as auxochromes, modifying the absorption profile. The hydroxyl group, in particular, is an activating group that typically causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene.

TD-DFT calculations, often using a functional like B3LYP with an appropriate basis set, can model these effects. The calculations would predict the λmax for the primary π → π* transition, which is expected to occur in the UV region.

Interactive Data Table: Hypothetical TD-DFT Prediction for this compound Click on the headers to sort the data.

| Parameter | Predicted Value | Description |

|---|---|---|

| λmax | ~280 nm | Wavelength of maximum absorption for the primary electronic transition. |

| Oscillator Strength (f) | ~0.15 | A measure of the transition's intensity. |

| Major Transition | HOMO → LUMO | The primary molecular orbitals involved in the electronic excitation. |

These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates. Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.

Given the phenolic structure of this compound, a plausible biological target could be a member of the tyrosine kinase family of enzymes, which are often implicated in cancer and inflammatory diseases. iosrjournals.orgfip.org Docking studies of similar phenolic compounds into the ATP-binding site of tyrosine kinases have revealed key interactions that contribute to binding affinity. iosrjournals.orgijpsr.comui.ac.id

A hypothetical docking study of this compound into a tyrosine kinase active site (e.g., PDB ID: 2HCK) would likely show the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor with polar residues. The aromatic ring could form hydrophobic or π-stacking interactions, while the ester group could provide additional hydrogen bonding opportunities.

Interactive Data Table: Hypothetical Molecular Docking Results Click on the headers to sort the data.

| Parameter | Predicted Value/Interaction |

|---|---|

| Target Protein | Tyrosine Kinase (e.g., 2HCK) |

| Binding Energy | -7.5 kcal/mol |

| Hydrogen Bonds | Phenolic OH with Glu621; Carbonyl O with Lys578 |

To validate the stability of this docked pose, an MD simulation of 100 nanoseconds could be performed. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein's active site residues would be monitored. A stable complex would be indicated by low and converging RMSD values for the ligand.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Results Click on the headers to sort the data.

| Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD | Average of 1.5 Å | Indicates stable binding within the pocket. |

These combined computational approaches provide a powerful framework for generating hypotheses about the potential biological activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. scienceopen.com A QSAR model is a mathematical equation that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to an observed activity, such as antioxidant capacity or enzyme inhibition. nih.govnih.gov

For a series of fluorinated phenylacetate (B1230308) derivatives, a QSAR model could be developed to predict their activity based on calculated descriptors. These descriptors fall into several categories, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP). nih.govresearchgate.net

A QSAR study would involve calculating a wide range of descriptors for a training set of molecules with known biological activities. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds like this compound.

Interactive Data Table: Relevant Molecular Descriptors for a Hypothetical QSAR Model Click on the headers to sort the data.

| Descriptor | Hypothetical Value for Target Molecule | Property Represented |

|---|---|---|

| LogP | 1.85 | Lipophilicity / Hydrophobicity |

| Polar Surface Area (PSA) | 46.5 Ų | Polarity and hydrogen bonding potential |

| HOMO Energy | -8.9 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

The values of these descriptors for this compound would determine its predicted activity within the developed QSAR model. For instance, in a model for antioxidant activity, a lower HOMO energy might correlate with better radical scavenging ability. nih.gov Such models are instrumental in rational drug design, allowing for the virtual screening and optimization of lead compounds.

Pre Clinical Biological Activity and Molecular Mechanism Investigations

Enzyme Target Modulation and Inhibition Profiles

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) and other related signaling lipids. nih.gov The inhibition of FAAH is a therapeutic strategy that increases the levels of endogenous cannabinoids, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects associated with direct cannabinoid receptor agonists. nih.govmdpi.com

Research into dual-action inhibitors has explored compounds that can simultaneously target FAAH and other enzymes, such as cyclooxygenase (COX). researchgate.net For instance, certain amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been developed to possess both FAAH and COX inhibitory properties. researchgate.net The N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen (B1673479), Flu-AM1, demonstrated reversible, mixed-type inhibition of FAAH with a Ki slope of 0.21 µM and a Ki intercept of 1.4 µM. researchgate.net This suggests that compounds with a phenylacetate (B1230308) or related scaffold can be engineered to effectively inhibit FAAH. The mechanism involves blocking the enzyme's active site, thereby preventing the hydrolysis of anandamide to arachidonic acid and ethanolamine. nih.gov Pharmacological or genetic inactivation of FAAH has been shown to produce significant anti-inflammatory benefits in various preclinical models. nih.govmdpi.com

Table 1: FAAH Inhibition Data for Selected Compounds

| Compound | Type of Inhibition | IC50 (µM) | Source |

|---|---|---|---|

| Flu-AM1 | Reversible, Mixed-Type | 0.44 | researchgate.net |

| Nap-AM1 | Not specified | 0.74 | researchgate.net |

| Flurbiprofen | Not specified | 29 | researchgate.net |

| Naproxen | Not specified | >100 | researchgate.net |

Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key mediators in the conversion of arachidonic acid into prostaglandins (B1171923), which are involved in inflammation. stanford.edu While COX-1 is typically present in most tissues and produces prostaglandins for functions like gastrointestinal protection, COX-2 is primarily induced in inflammatory settings. medcentral.com The therapeutic goal of many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects that result from COX-1 inhibition. stanford.edunih.gov

Compounds with a diarylisoxazole scaffold have been noted for their high selectivity for COX-1, with their inhibitory action being a direct result of a snugger fit within the smaller active site channel of the COX-1 isoform compared to COX-2. nih.gov The development of dual FAAH/COX inhibitors has shown that modifying traditional NSAIDs can alter their COX inhibition profile. For example, Flu-AM1, an amide derivative of flurbiprofen, retained COX inhibitory properties, though it was found to be approximately 2-3 times less potent than its parent compound, flurbiprofen. researchgate.net The order of potency for both flurbiprofen and Flu-AM1 was COX-2 (with 2-arachidonoylglycerol (B1664049) as a substrate) > COX-1 (with arachidonic acid as a substrate) > COX-2 (with arachidonic acid as a substrate). researchgate.net This indicates that structural modifications, such as those present in phenylacetate derivatives, can influence both potency and selectivity towards COX isoforms.

Table 2: COX Inhibition Data for Flurbiprofen and Flu-AM1

| Compound | Enzyme Target | Substrate | Potency Relative to Parent Compound | Source |

|---|---|---|---|---|

| Flu-AM1 | COX-1 | Arachidonic Acid | ~2-3x less potent than Flurbiprofen | researchgate.net |

| Flu-AM1 | COX-2 | Arachidonic Acid | ~2-3x less potent than Flurbiprofen | researchgate.net |

| Flu-AM1 | COX-2 | 2-Arachidonoylglycerol | ~2-3x less potent than Flurbiprofen | researchgate.net |

The introduction of fluorine into phenylacetate and related structures can significantly modulate their interaction with various enzyme systems.

MEK Kinase: The Ras/Raf/MEK/ERK signaling pathway is critical for cell proliferation and survival, and its dysregulation is common in various cancers. nih.gov MEK1 and MEK2 are key kinases in this pathway, and their inhibition is a major target for cancer therapy. nih.govpfizeroncologydevelopment.com Several MEK inhibitors feature fluorinated phenyl groups in their structure, highlighting the importance of this moiety for potent and selective inhibition. nih.gov For instance, Pimasertib contains a (2-fluoro-4-iodophenyl) amino group. nih.gov The inhibition is often allosteric and non-ATP-competitive, leading to the suppression of the signaling cascade and inducing apoptosis in tumor cells. nih.govnih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govmdpi.com The incorporation of fluorine into inhibitor structures has been shown to enhance inhibitory activity and selectivity for MAO-B. nih.govnih.gov For example, a series of chiral fluorinated pyrrolidine (B122466) derivatives yielded a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 0.019 μM, which was more potent than the established drug safinamide. nih.gov Molecular docking studies suggest that fluorination can enhance hydrophobic interactions within the enzyme's active site. nih.gov

Cysteine Proteases: Cysteine proteases play crucial roles in the life cycles of viruses and parasites, making them attractive drug targets. mdpi.com Inhibition often involves a covalent reaction between an electrophilic functional group, or "warhead," on the inhibitor and a nucleophilic cysteine residue in the enzyme's active site. mdpi.comnih.gov While specific studies on methyl 2-(3-fluoro-4-hydroxyphenyl)acetate are limited, research on fluorinated inhibitors has shown activity against proteases like rhodesain and cathepsins. nih.gov The nitrile group, for example, can act as a reversible covalent warhead, forming a thioimidate adduct with the catalytic cysteine. google.com

PI3K/AKT/mTOR Pathway: This signaling pathway is a master regulator of cell growth, proliferation, and survival, and it is one of the most frequently deregulated pathways in human cancers. nih.govresearchgate.net The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of AKT, and subsequently mTOR. nih.govresearchgate.net Natural compounds like flavonoids have been shown to inhibit this pathway. researchgate.net While direct evidence for fluorinated phenylacetates is emerging, targeting this pathway is a key strategy in cancer therapy, and compounds that modulate upstream regulators like receptor tyrosine kinases or downstream effectors are of significant interest. mdpi.comfrontiersin.org

Antimicrobial Research Applications

Acinetobacter baumannii is an opportunistic pathogen known for its ability to cause severe nosocomial infections, partly due to its remarkable capacity to adapt to environmental and host-induced stress. nih.govnih.gov This bacterium can withstand nutrient deprivation, oxidative stress, and disinfectants, which contributes to its persistence in clinical settings. nih.gov Key stress responses include the upregulation of proteins that repair macromolecules and protect DNA from damage. nih.gov While specific research on the effects of this compound on Acinetobacter stress adaptation has not been detailed, this area represents a potential field of investigation. Modulating these stress response pathways could be a novel strategy to weaken the bacterium's defenses and increase its susceptibility to other antimicrobial agents.

Biofilm formation is a critical survival strategy for many pathogenic bacteria, creating a protective community that is highly resistant to antimicrobial treatments and host immune responses. nih.govnih.govresearchgate.net The process involves several stages, from initial surface attachment to the formation of a mature, structured community encased in an extracellular polymeric substance. nih.gov Combating biofilms is a major challenge in treating chronic infections. nih.govmdpi.com Strategies to inhibit biofilm formation include targeting bacterial enzymes, quorum sensing pathways, and adhesion mechanisms. researchgate.net Although the direct impact of this compound on microbial biofilm formation is not yet established in the literature, investigating its potential to disrupt any stage of biofilm development could be a valuable avenue for antimicrobial research.

Anti-Parasitic Activity Against Protozoan Pathogens (e.g., Plasmodium falciparum, Trypanosoma cruzi, Cryptosporidium)

While direct experimental studies on the anti-parasitic activity of this compound against protozoan pathogens such as Plasmodium falciparum, Trypanosoma cruzi, and Cryptosporidium are not extensively documented in publicly available literature, the structural features of the compound suggest potential avenues for such activity. The presence of a fluorinated phenolic ring is a common motif in various bioactive molecules, and related compounds have demonstrated anti-parasitic effects.

For instance, studies on other fluorinated compounds have shown significant activity against these parasites. Research into fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles has identified compounds with potent activities against Leishmania major and Toxoplasma gondii, highlighting the potential of fluorinated phenyl groups in anti-parasitic drug design. nih.gov Similarly, fluorinated thiosemicarbazones have been investigated for their activity against Trypanosoma cruzi. nih.gov

Phenolic compounds, in general, have been reported to exhibit a range of biological activities, including anti-malarial properties. researchgate.net The specific substitution pattern of a fluorine atom and a hydroxyl group on the phenyl ring of this compound could modulate its electronic and lipophilic properties, which are critical for cell permeability and interaction with parasitic targets.

Investigations into aryl acetamide (B32628) triazolopyridazines against Cryptosporidium have revealed the critical role of fluorine substitution in enhancing potency. nih.govfrontiersin.org This suggests that the fluoro-hydroxyphenyl acetate (B1210297) scaffold could be a promising starting point for the development of novel anti-cryptosporidial agents.

Further empirical testing is necessary to definitively determine the anti-parasitic efficacy of this compound against P. falciparum, T. cruzi, and Cryptosporidium.

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

The biological activity of a compound is intrinsically linked to its chemical structure. For this compound, the arrangement and nature of its functional groups are expected to play a crucial role in its potential therapeutic effects.

Influence of Fluorine Position and Substitution on Potency and Selectivity

The introduction of a fluorine atom into a phenyl ring can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its biological activity. mdpi.com The position of the fluorine atom is often critical.

In a study on aryl acetamide triazolopyridazines as anti-cryptosporidial agents, it was observed that the placement of fluorine on the aryl "tail" group had a remarkable impact on potency. Specifically, the addition of a fluorine atom at the 4-position led to a significant enhancement in activity. frontiersin.orgnih.gov While this study was not on this compound itself, it underscores the principle that the regiochemistry of fluorination is a key determinant of biological efficacy.

Stereochemical Effects on Biological Activity

Although this compound itself is not chiral, the introduction of a substituent at the α-carbon of the acetate moiety would create a chiral center. The stereochemistry of such derivatives would likely have a profound impact on their biological activity. This principle is well-established for the related class of 2-arylpropionic acids, where the (S)-enantiomer is typically the more active form.

For chiral natural compounds and their derivatives, stereochemistry is a pivotal factor in their biological activity. mdpi.comresearchgate.net Different stereoisomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and toxicity. This is often attributed to the stereospecific nature of interactions with chiral biological targets such as enzymes and receptors. Therefore, should chiral derivatives of this compound be synthesized, the evaluation of individual enantiomers would be crucial to understanding their SAR.

Conformational Flexibility and its Biological Impact

The ability of a molecule to adopt different spatial arrangements, or conformations, can significantly influence its interaction with biological targets. The conformational flexibility of this compound is determined by the rotation around its single bonds, particularly the bond connecting the phenyl ring to the acetate group and the bonds within the acetate side chain.

Computational studies on substituted phenylacetates have shown that these molecules can exist in various conformations, with the relative populations of these conformers being influenced by the nature and position of the substituents. nih.gov For fluorinated compounds, the presence of the fluorine atom can affect the conformational equilibrium. nih.govrsc.org The preferred conformation of this compound in a biological environment will be the one that allows for optimal binding to its target, and this will be influenced by a balance of intramolecular and intermolecular forces. The substitution pattern on the phenyl ring is a key determinant of the conformational landscape and, consequently, the potential for polymorphism in the solid state. mdpi.comresearchgate.net

Cellular Mechanism of Action Studies (In Vitro)

Understanding the cellular and molecular mechanisms by which a compound exerts its biological effects is a fundamental aspect of preclinical research.

Investigation of Cellular Pathway Engagement and Biomarker Analysis

Potential mechanisms could involve the modulation of key signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation and cellular stress responses. Phenolic compounds have been shown to influence these pathways, leading to downstream effects on the expression of inflammatory mediators.

Furthermore, phenolic structures can possess antioxidant properties, which may contribute to their cellular effects by mitigating oxidative stress. The ability of the 4-hydroxyl group to donate a hydrogen atom could enable it to scavenge free radicals.

To elucidate the specific cellular mechanisms of this compound, future in vitro studies would be necessary. Such investigations would likely involve treating relevant cell lines with the compound and analyzing changes in the expression and activity of key proteins and signaling molecules. Biomarker analysis, including the measurement of cytokines, inflammatory enzymes, and markers of oxidative stress, would provide valuable insights into the pathways engaged by the compound.

Cell-Based Assays for Compound Efficacy in Model Systems

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific studies detailing the preclinical biological activity or efficacy of this compound in cell-based assay model systems. Consequently, there are no detailed research findings or data tables to report regarding the compound's direct effects in cellular models for any specific therapeutic area.

The absence of published data prevents a detailed analysis of its efficacy, potency (e.g., IC₅₀ or EC₅₀ values), or mechanism of action at a cellular level. Further empirical research, including in vitro screening and cell-based functional assays, would be necessary to elucidate any potential biological effects of this compound.

Emerging Research Areas and Future Perspectives for Methyl 2 3 Fluoro 4 Hydroxyphenyl Acetate Derivatives

Design Principles for Next-Generation Fluorinated Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov For derivatives of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, the fluorine atom at the 3-position of the phenyl ring is key. Its high electronegativity can significantly influence the molecule's acidity (pKa), conformation, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

Design principles for new derivatives focus on exploiting these effects. For instance, the electron-withdrawing nature of fluorine can modulate the acidity of the adjacent hydroxyl group, which can be critical for interactions with target proteins. Judicious placement of fluorine can also block metabolically susceptible sites, thereby increasing the molecule's stability and prolonging its therapeutic effect. tandfonline.comnih.gov This is a common strategy to overcome challenges like oxidation by cytochrome P450 enzymes. tandfonline.com Furthermore, fluorine can enhance binding affinity to target proteins through favorable electrostatic or hydrophobic interactions, a principle that can guide the design of more potent molecules. nih.govnih.gov

| Property Influenced by Fluorine | Effect of Fluorine Substitution | Relevance to Derivative Design |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidation by enzymes (e.g., cytochrome P450), increasing the molecule's half-life. tandfonline.com | Enhances bioavailability and duration of action for potential drug candidates. |

| Binding Affinity | Can increase binding to target enzymes or receptors through unique electronic interactions. nih.gov | Leads to the development of more potent and selective compounds. |

| Acidity/Basicity (pKa) | The strong electron-withdrawing effect alters the pKa of nearby functional groups. researchgate.net | Optimizes the ionization state of the molecule for better target engagement or cell permeability. |

| Lipophilicity & Permeability | Increases lipophilicity, which can enhance the ability to cross cell membranes. nih.govresearchgate.net | Improves absorption and distribution, particularly for targets within the central nervous system. researchgate.net |

| Molecular Conformation | Influences the preferred three-dimensional shape of the molecule. acs.org | Can lock the molecule into a bioactive conformation, improving its fit with the target. |

Exploration of Novel Enzyme and Receptor Targets for Research Tool Development

Derivatives of this compound are promising candidates for the development of research tools to investigate novel biological targets. The fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy studies or, by using its isotope fluorine-18 (B77423) (¹⁸F), as a tracer for Positron Emission Tomography (PET) imaging. nih.govnih.gov This allows for real-time visualization and analysis of drug-target engagement in living systems. nih.gov

The A2A adenosine (B11128) receptor, a G-protein coupled receptor involved in various physiological processes, is one potential target class, as fluorinated agonists have been developed for its study. core.ac.ukresearchgate.net Additionally, enzymes such as cytochrome P450s, aldolases, and various methyltransferases are subjects of interest for fluorinated inhibitors. nih.gov By modifying the core scaffold, researchers can design selective probes to explore the function and dysfunction of these and other emerging targets, such as those in the hedgehog signaling pathway or specific cyclin-dependent kinases (CDKs), which are crucial in cancer research. nih.govacs.org The development of such tools is critical for validating new drug targets and understanding disease mechanisms.

Strategies for Enhancing Selectivity and Efficacy in Pre-clinical Models

To translate a promising bioactive molecule from the lab to clinical use, its selectivity and efficacy must be rigorously optimized. For derivatives of this compound, several strategies can be employed. Structure-activity relationship (SAR) studies are fundamental, where systematic modifications are made to the molecule to understand how chemical changes affect biological activity. nih.gov

One key strategy is to enhance selectivity for the intended target over other related proteins to minimize off-target effects. This can be achieved by designing molecules that exploit subtle differences in the binding sites of target proteins. nih.gov For example, introducing steric bulk or specific functional groups onto the phenyl ring or acetate (B1210297) chain of the core structure could prevent binding to unintended targets while preserving or enhancing affinity for the desired one. acs.org The use of pre-clinical models, such as cell-based assays and animal tumor xenografts, is essential to evaluate the efficacy and target engagement of these next-generation fluorinated taxoids and other derivatives. nih.gov

Integration of Omics Technologies in Mechanistic Chemical Biology Research

Understanding the precise mechanism of action of a new compound is a central goal of chemical biology. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to achieve this. nih.govnih.gov When studying derivatives of this compound, these technologies can provide a comprehensive view of the cellular response to the compound.

For instance, transcriptomics can reveal which genes are up- or down-regulated upon treatment, offering clues about the pathways being affected. numberanalytics.com Proteomics can identify the specific proteins that the compound interacts with, confirming its intended target and revealing potential off-targets. numberanalytics.com Metabolomics analyzes changes in cellular metabolites, providing a functional readout of the compound's effects on cellular processes. frontiersin.org This integrated approach is crucial for building a complete picture of a drug's mechanism, identifying biomarkers of its activity, and predicting its potential effects in a whole organism. numberanalytics.comresearchgate.net

Development of Advanced Synthetic Methodologies for Complex Fluorinated Scaffolds

The ability to synthesize diverse and complex derivatives of this compound is essential for exploring its full potential. Advances in synthetic organic chemistry are providing new tools to create novel fluorinated molecules that were previously inaccessible. acs.orgscienmag.com

Recent progress has focused on late-stage fluorination, where a fluorine atom is introduced at a late step in the synthesis. This strategy is highly efficient for rapidly creating a library of related compounds for biological screening. mdpi.com Methodologies such as C-H fluorination, decarboxylative fluorination, and transition-metal-catalyzed reactions are expanding the possibilities for modifying complex molecular scaffolds. nih.gov Furthermore, enzymatic and photoenzymatic strategies are emerging as powerful techniques for the precise and stereoselective synthesis of chiral fluorinated compounds. the-innovation.org These advanced methods will be instrumental in building upon the this compound framework to generate sophisticated and highly functionalized molecules. mdpi.comsciencedaily.com

| Fluorinating Agent/Method | Description | Typical Application |

|---|---|---|

| Selectfluor | An electrophilic fluorinating agent used for a wide range of substrates. mdpi.com | Direct fluorination of electron-rich carbons. |

| N-Fluorobenzenesulfonimide (NFSI) | A stable, crystalline electrophilic fluorinating reagent. mdpi.com | α-fluorination of carbonyl compounds and other nucleophilic substrates. |

| Deoxofluor / XtalFluor-E | Reagents used for the deoxofluorination of alcohols and carbonyls. mdpi.com | Conversion of hydroxyl groups to fluorine. |

| Enzymatic Fluorination (Fluorinases) | Biocatalytic method that forms a C-F bond with high selectivity. nih.gov | Asymmetric synthesis of complex natural products and pharmaceuticals. |

| Transition Metal Catalysis | Methods using catalysts (e.g., copper, platinum) to mediate C-F bond formation. nih.govacs.org | Late-stage C-H fluorination and radiofluorination for PET tracers. nih.gov |

Collaborative Opportunities in Interdisciplinary Chemical Biology and Drug Discovery Research

The journey of a compound from a chemical scaffold to a validated research tool or therapeutic agent is inherently interdisciplinary. The development of derivatives from this compound will require close collaboration between experts in various fields. scienmag.com

Synthetic chemists are needed to design and execute the synthesis of novel derivatives. researchgate.net Computational chemists can use molecular modeling to predict how these new molecules will interact with their targets, helping to guide synthetic efforts. scienmag.com Biologists and pharmacologists are essential for designing and conducting experiments to test the biological activity, selectivity, and efficacy of the compounds in cellular and animal models. This collaborative, iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and will be critical for unlocking the potential of this promising fluorinated scaffold. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via esterification of 3-fluoro-4-hydroxyphenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reagent selection : Use anhydrous methanol and controlled stoichiometry to minimize side reactions (e.g., over-esterification).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended. Purity (>95%) can be verified via HPLC-MS or NMR (¹H/¹³C) to confirm the absence of unreacted acid or methyl ester byproducts .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C, N₂ atmosphere).

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C, monitoring degradation via UV-Vis or LC-MS. The fluoro and hydroxyl substituents may influence hydrolysis rates due to electronic effects .

Q. What spectroscopic techniques are most effective for structural characterization?